![molecular formula C18H22FN5O2 B2840214 N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946231-45-4](/img/structure/B2840214.png)
N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22FN5O2 and its molecular weight is 359.405. The purity is usually 95%.
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Biological Activity
N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, a compound with a complex molecular structure, is gaining attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic potential, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C18H22FN5O2 with a molecular weight of approximately 359.4 g/mol. Its structure features a piperazine ring linked to a carboxamide group and various aromatic and heterocyclic components, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22FN5O2 |
Molecular Weight | 359.4 g/mol |
CAS Number | 946231-45-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key methods include:
- Formation of the piperazine ring : This is achieved through cyclization reactions involving appropriate precursors.
- Carboxamide linkage : The introduction of the carboxamide group is critical for enhancing the compound's binding affinity to target proteins.
- Functional group modifications : Various functional groups are introduced to optimize pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of specific kinases that play pivotal roles in cellular signaling pathways. By disrupting these pathways, the compound can potentially inhibit cancer cell proliferation and survival.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant activity against various kinases associated with cancer progression. For instance, studies have shown that derivatives targeting BRAF(V600E) and EGFR kinases demonstrate promising anticancer efficacy .
Selectivity for Dopamine Receptors
In related studies, compounds structurally similar to this compound have been evaluated for their selectivity towards dopamine receptors, particularly D3 receptors. Findings suggest that modifications in the carboxamide linker can enhance selectivity, which may have implications for treating neuropsychiatric disorders .
In Vitro Studies
Recent in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value in the micromolar range, demonstrating significant anticancer activity:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 | 0.65 | High sensitivity observed |
HeLa | 2.41 | Moderate sensitivity |
These findings suggest that further exploration into the structure-activity relationship (SAR) could lead to more potent analogs.
Synergistic Effects with Other Drugs
Additionally, studies exploring combinations of this compound with established chemotherapeutics like doxorubicin have revealed synergistic effects, enhancing overall cytotoxicity against resistant cancer cells . This combination therapy approach is particularly promising for improving treatment outcomes in difficult-to-treat cancer subtypes.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
1. Anticancer Activity
- Several studies have indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can modulate protein kinase activity, which is crucial for cancer cell proliferation and survival. This modulation can lead to the inhibition of tumor growth in various cancer models .
2. Neuropharmacological Effects
- The piperazine moiety is known for its neuroactive properties. Research suggests that derivatives of this compound may have potential as anxiolytics or antidepressants by interacting with neurotransmitter systems in the brain .
3. Antimicrobial Properties
- The compound has shown promise in exhibiting antimicrobial effects against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat infections effectively .
Case Study 1: Anticancer Research
A study focused on the anticancer properties of similar compounds demonstrated significant inhibition of cell growth in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific signaling pathways involved in cell death .
Case Study 2: Neuropharmacological Assessment
In preclinical trials, derivatives were evaluated for their antidepressant-like effects in animal models. Results indicated that these compounds could enhance serotonergic activity, leading to improved mood and reduced anxiety-like behaviors .
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against multidrug-resistant bacteria. The findings revealed that the compound exhibited potent antibacterial activity, suggesting its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-12-4-5-14(10-15(12)19)22-18(25)24-8-6-23(7-9-24)16-11-17(26-3)21-13(2)20-16/h4-5,10-11H,6-9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHTOJGHXLLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.